

## Seletalisib: A Technical Guide to its Discovery and Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Seletalisib |           |
| Cat. No.:            | B610767     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Seletalisib** (UCB5857) is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) isoform.[1][2] Its discovery represents a targeted approach to modulating the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various immune-inflammatory diseases and hematological malignancies. This technical guide provides an in-depth overview of the discovery, chemical structure, synthesis, and mechanism of action of **Seletalisib**. It includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the relevant signaling pathway and experimental workflows to support further research and development efforts in this area.

#### **Discovery and Rationale**

**Seletalisib** was developed by UCB Pharma as an orally bioavailable inhibitor of PI3K $\delta$ .[2] The rationale for its development stems from the crucial role of the PI3K $\delta$  isoform in the development, function, and survival of leukocytes, including B cells, T cells, and mast cells. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a known driver in many autoimmune diseases and B-cell malignancies. By selectively targeting the  $\delta$  isoform, which is predominantly expressed in hematopoietic cells, **Seletalisib** was designed to offer a more targeted therapeutic approach with a potentially improved safety profile compared to broader PI3K inhibitors.



The discovery process involved a medicinal chemistry program that led to the identification of a potent and selective compound with desirable pharmacokinetic properties.[3]

## **Chemical Structure and Properties**

**Seletalisib** is a synthetic organic molecule belonging to the class of bipyridines and oligopyridines.

Chemical Name (IUPAC): 3-{8-chloro-3-[(1R)-2,2,2-trifluoro-1-({pyrido[3,2-d]pyrimidin-4-yl}amino)ethyl]quinolin-2-yl}pyridin-1-ium-1-olate

SMILES: FC(F)(F)--INVALID-LINK--C3=CC4=CC=CC(CI)=C4N=C3C5=CC=C--INVALID-LINK--=C5

Molecular Formula: C23H14ClF3N6O

Molecular Weight: 482.85 g/mol

CAS Number: 1362850-20-1

Below is a 2D representation of the chemical structure of **Seletalisib**.

Caption: 2D Chemical Structure of Seletalisib.

### **Synthesis**

The synthesis of **Seletalisib** has been described in patent literature.[4][5] A key step in the synthesis involves the reaction of an appropriate quinoline intermediate with a pyridopyrimidine amine derivative. The general synthetic scheme is outlined below.



Click to download full resolution via product page



Caption: General Synthetic Scheme for Seletalisib.

The process involves reacting a compound of formula (II) with a compound of formula (III) under anhydrous conditions.[4] The patent also describes the preparation of different crystalline forms of **Seletalisib**, designated as Form B and Form F, which may have different physicochemical properties.[4]

# Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

**Seletalisib** is an ATP-competitive inhibitor of the p110 $\delta$  catalytic subunit of PI3K.[6] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream signaling proteins, most notably Akt (also known as Protein Kinase B). The subsequent phosphorylation cascade, involving mTOR, regulates a multitude of cellular processes including cell survival, proliferation, differentiation, and trafficking. By blocking this pathway at the level of PI3K $\delta$ , **Seletalisib** effectively dampens the pro-survival and pro-proliferative signals in leukocytes.

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the point of inhibition by **Seletalisib**.





Click to download full resolution via product page

Caption: PI3K/Akt/mTOR Signaling Pathway and Seletalisib's Point of Inhibition.



# Quantitative Data In Vitro Potency and Selectivity

**Seletalisib** demonstrates potent inhibition of PI3K $\delta$  with high selectivity over other Class I PI3K isoforms.

| Target | IC50 (nM) | Fold Selectivity vs. Pl3Kδ |
|--------|-----------|----------------------------|
| ΡΙ3Κδ  | 12        | -                          |
| ΡΙ3Κα  | >3636     | >303                       |
| РІЗКβ  | >290      | >24                        |
| РІЗКу  | 282       | 23.5                       |

Data compiled from publicly available sources.

#### **Pharmacokinetic Properties in Humans**

First-in-human studies have characterized the pharmacokinetic profile of **Seletalisib** in healthy adults.[3]

| Parameter                                          | Value             | Study Population |
|----------------------------------------------------|-------------------|------------------|
| Time to Maximum  Concentration (t <sub>max</sub> ) | 1.8 - 4.0 hours   | Healthy Adults   |
| Terminal Half-life (t1/2)                          | 17.7 - 22.4 hours | Healthy Adults   |
| Bioavailability                                    | ~97%              | Healthy Subjects |
| Plasma Clearance                                   | 1.7 L/h           | Healthy Subjects |
| Volume of Distribution                             | 60.9 L            | Healthy Subjects |

Data from studies NCT02303509 and NCT02207595.[3]

### **Clinical Efficacy and Safety Summary**



Seletalisib has been evaluated in several clinical trials for various indications.

| Trial Identifier             | Indication                         | Key Efficacy<br>Findings                                                                 | Key Safety<br>Findings                                                                                                                                                     |
|------------------------------|------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT02610543                  | Primary Sjögren's<br>Syndrome      | Trend towards improvement in ESSDAI and ESSPRI scores.[7][8]                             | Higher incidence of adverse events, including serious AEs, compared to placebo, leading to more discontinuations.[8]                                                       |
| Phase 1b/Extension           | Activated PI3Kδ<br>Syndrome (APDS) | Improvements in lymphadenopathy, lung function, and platelet counts.[9][10]              | Seletalisib-related adverse events included increased hepatic enzymes, dizziness, and aphthous ulcers. Serious adverse events included hospitalization and colitis.[9][10] |
| NCT02303509 &<br>NCT02207595 | Healthy Volunteers &<br>Psoriasis  | Demonstrated target<br>engagement through<br>inhibition of basophil<br>degranulation.[3] | Generally well- tolerated at lower doses. Higher doses were associated with an increased incidence of rash.[3]                                                             |

## Key Experimental Protocols PI3Kδ Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of **Seletalisib** in inhibiting the enzymatic activity of PI3K $\delta$ .

Methodology:



- Reagents and Materials: Recombinant human PI3Kδ enzyme, ATP, PIP2 substrate, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. Serially dilute **Seletalisib** to a range of concentrations. b. In a 384-well plate, add the PI3Kδ enzyme to the kinase buffer. c. Add the diluted **Seletalisib** or vehicle control to the enzyme mixture and incubate. d. Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate. e. Incubate the reaction at room temperature. f. Stop the reaction and measure the amount of ADP produced using a luminometer.
- Data Analysis: Calculate the percent inhibition of PI3Kδ activity at each Seletalisib concentration and determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.

#### pAkt Expression Assay in Ramos Cells (Cellular Assay)

Objective: To assess the ability of **Seletalisib** to inhibit PI3K $\delta$  signaling in a cellular context.

#### Methodology:

- Cell Culture: Culture Ramos cells (a human B-lymphocyte cell line) in appropriate media.
- Treatment: a. Seed Ramos cells in a 96-well plate. b. Treat the cells with varying concentrations of Seletalisib or vehicle control for a specified time. c. Stimulate the B-cell receptor (BCR) pathway using an anti-IgM antibody to induce PI3Kδ activation.
- Cell Lysis and Protein Quantification: a. Lyse the cells and determine the total protein concentration of the lysates.
- pAkt Detection: a. Use a phospho-Akt specific ELISA or Western blot to measure the levels of phosphorylated Akt (at Ser473 or Thr308) in the cell lysates.
- Data Analysis: Normalize the phospho-Akt signal to the total protein concentration or a
  housekeeping protein. Calculate the percent inhibition of Akt phosphorylation at each
  Seletalisib concentration and determine the IC₅₀ value.

#### **Ex Vivo Basophil Degranulation Assay**



Objective: To measure the pharmacodynamic effect of **Seletalisib** on basophil activation in whole blood.

#### Methodology:

- Blood Collection: Collect whole blood from subjects treated with **Seletalisib** or placebo.
- Stimulation: a. Aliquot the whole blood into tubes. b. Stimulate the basophils with an anti-IgE antibody or a relevant allergen. Include an unstimulated control.
- Staining: a. Add fluorescently labeled antibodies against basophil surface markers (e.g., CCR3) and an activation marker (e.g., CD63) to the blood samples. b. Incubate to allow for antibody binding.
- Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
- Flow Cytometry: a. Acquire the samples on a flow cytometer. b. Gate on the basophil population and quantify the percentage of CD63-positive basophils.
- Data Analysis: Calculate the percent inhibition of basophil degranulation in the Seletalisibtreated samples compared to the placebo-treated samples.

### Conclusion

**Seletalisib** is a well-characterized, potent, and selective inhibitor of PI3K $\delta$  with a clear mechanism of action. Its development has provided valuable insights into the therapeutic potential of targeting the PI3K $\delta$  isoform in immune-mediated diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and related signaling pathways. While clinical development for some indications has faced challenges, the foundational scientific understanding of **Seletalisib**'s properties remains a significant contribution to the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. seletalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018219772A1 Crystalline forms of seletalisib Google Patents [patents.google.com]
- 5. WO2018219772A1 Crystalline forms of seletalisib Google Patents [patents.google.com]
- 6. Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3K δ -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 2 randomized, double-blind, placebo-controlled, proof-of-concept study of oral seletalisib in primary Sjögren's syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Seletalisib: A Technical Guide to its Discovery and Chemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610767#discovery-and-chemical-structure-of-seletalisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com